N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by:
- A 1,3,4-oxadiazole core, a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry .
- A 4-(morpholinosulfonyl)benzamide group at the 2-position, combining sulfonamide functionality with a morpholine ring, which may enhance solubility and target binding .
Its molecular formula is C₁₅H₁₃BrN₄O₄S₂, with a molecular weight of 457.3 g/mol .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O5S2/c18-14-6-5-13(28-14)16-20-21-17(27-16)19-15(23)11-1-3-12(4-2-11)29(24,25)22-7-9-26-10-8-22/h1-6H,7-10H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHQRIPSEHLIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a brominated thiophene ring and an oxadiazole moiety, which contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 428.28 g/mol. The structure consists of:
- A bromothiophene ring, which enhances its electronic properties.
- An oxadiazole ring that can participate in various chemical reactions.
- A morpholinosulfonyl group that may influence its solubility and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiophene and oxadiazole structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
The compound is also being investigated for its anticancer activity. Preliminary studies have suggested that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For example, it has been noted to interact with enzymes or receptors that are crucial for tumor progression .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory properties in vitro. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It might interact with receptors involved in inflammatory responses or cancer signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-Bromothiophen-2-yl)acetamide | Lacks oxadiazole ring | Antimicrobial |
| 5-Bromo-2-thienylboronic acid | Contains bromothiophene moiety | Antiparasitic |
| 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole | More complex structure | Anticancer |
This table highlights the unique aspects of this compound compared to other related compounds.
Case Studies
Several case studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent .
- Anticancer Trials : In vitro assays showed that the compound could reduce the viability of various cancer cell lines by inducing apoptosis. Further research is needed to elucidate the exact mechanisms involved .
- Inflammatory Models : Animal models treated with this compound showed reduced markers of inflammation compared to controls, supporting its potential use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives
Substituent Variations and Structural Analogues
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Halogenation : Bromine substitution is common (e.g., at thiophene in the target compound vs. benzamide in Compound 26 ), influencing electronic properties and binding affinity.
- Aromatic vs. Aliphatic Substituents : Cyclohexyl (Compound 54 ) and tetrahydronaphthalenyl (Compound 6 ) substituents introduce aliphatic bulk, contrasting with the target’s aromatic bromothiophene.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide?
Answer:
The synthesis typically involves cyclization of acylhydrazides using POCl₃ or H₂SO₄ as a dehydrating agent. For example, thiophene-containing oxadiazoles are synthesized by reacting 5-bromothiophene-2-carboxylic acid hydrazide with appropriate benzoyl chlorides under reflux in anhydrous pyridine (60–80°C, 6–8 hours). Post-reaction, the product is precipitated via pH adjustment (8–9 with NH₃) and purified by recrystallization (DMSO/water mixtures) or column chromatography (silica gel, CHCl₃:MeOH 9:1) .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Key analytical techniques include:
- 1H/13C NMR : Confirm substituent integration and absence of impurities (e.g., aromatic protons at δ 7.2–8.5 ppm for benzamide and thiophene groups) .
- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass error .
- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water gradients, retention times ~8–12 minutes) .
Advanced: What strategies are effective for optimizing bioactivity through structure-activity relationship (SAR) studies?
Answer:
- Substituent Modifications : Replace the 5-bromothiophene group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic interactions with target enzymes .
- Morpholinosulfonyl Adjustments : Introduce bulkier sulfonamide groups (e.g., piperazinyl) to improve solubility and membrane permeability .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with targets like fungal CYP51 or bacterial enzymes, guided by crystallographic data from related oxadiazole complexes (PDB: 5TZ1) .
Advanced: How to investigate the compound’s mechanism of action against fungal or bacterial targets?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values against sterol 14α-demethylase (CYP51) for antifungal activity or enoyl-ACP reductase for antibacterial effects .
- Microsomal Stability Testing : Use liver microsomes (human or murine) to assess metabolic degradation rates (t½ > 60 minutes suggests suitability for in vivo studies) .
- Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to evaluate apoptosis induction in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: What crystallographic techniques elucidate the compound’s binding mode with biological targets?
Answer:
- X-ray Crystallography : Co-crystallize the compound with fungal CYP51 (resolution ≤2.0 Å) to identify key interactions (e.g., hydrogen bonds with heme propionates or hydrophobic contacts with Leu321/Val509) .
- Intermolecular Interactions : Analyze non-classical hydrogen bonds (C–H⋯O/N) and π-π stacking using Mercury software .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store as a lyophilized powder at −20°C under inert gas (argon) to prevent sulfonamide hydrolysis or oxadiazole ring degradation. For short-term use, dissolve in DMSO (10 mM stock) and store at −80°C with desiccants .
Advanced: How to address contradictory bioactivity data across different assay systems?
Answer:
- Assay Validation : Cross-check results using orthogonal methods (e.g., broth microdilution vs. agar diffusion for antimicrobial activity) .
- Membrane Permeability Studies : Use Caco-2 cell monolayers to differentiate intrinsic activity from transport limitations .
- Species-Specific Effects : Compare CYP51 inhibition across fungal species (e.g., Aspergillus vs. Candida) to explain variability .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- HepG2 Cells : Assess hepatotoxicity via MTT assays (IC₅₀ > 50 μM indicates low toxicity) .
- hERG Channel Binding : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 μM preferred) .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?
Answer:
- QSAR Models : Use Schrödinger’s QikProp to predict logP (<3), PSA (<90 Ų), and BBB penetration .
- Metabolism Prediction : CypReact or GLORYx to identify metabolic hotspots (e.g., morpholine ring oxidation) .
Advanced: What strategies mitigate low aqueous solubility during formulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
